Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine
Brand Name: Vulcanchem
CAS No.: 81072-26-6
VCID: VC17095107
InChI: InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1
SMILES:
Molecular Formula: C32H49NO7
Molecular Weight: 559.7 g/mol

Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine

CAS No.: 81072-26-6

Cat. No.: VC17095107

Molecular Formula: C32H49NO7

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine - 81072-26-6

Specification

CAS No. 81072-26-6
Molecular Formula C32H49NO7
Molecular Weight 559.7 g/mol
IUPAC Name [[(2S)-1-[[(8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1
Standard InChI Key FNPZKDSVIYUSIV-FOYWFDDNSA-N
Isomeric SMILES C[C@@H](C(=O)OC1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CCC2C1)O)C5=CC(=O)OC5)C)C)NCOC(=O)C(C)(C)C
Canonical SMILES CC(C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)NCOC(=O)C(C)(C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula is C<sub>32</sub>H<sub>49</sub>NO<sub>7</sub>, with a molecular weight of 559.7 g/mol. Its structure comprises a cardenolide backbone—a steroidal framework with a lactone ring at position C17—modified by hydroxyl groups at positions C3 and C14. The C3 hydroxyl is esterified with N-(2,2-dimethyl-1-oxopropoxy)methylalanine, introducing a branched alkyl chain and a protected amine group. This modification distinguishes it from simpler cardenolides like digoxin or ouabain, which typically feature glycosidic linkages rather than esterified amino acid derivatives.

Key Functional Groups:

  • Cardenolide core: A steroidal structure with a five-membered lactone ring (butenolide) at C17.

  • Ester linkage: Connects the C3 hydroxyl to the methylalanine moiety.

  • N-(2,2-dimethyl-1-oxopropoxy)methylalanine: A non-proteinogenic amino acid derivative with a ketone-functionalized side chain.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined below:

StepReaction TypeKey Reagents/ConditionsPurpose
1HydroxylationO<sub>2</sub>, NADPH-dependent enzymesIntroduce C3 and C14 hydroxyl groups
2EsterificationDCC/DMAP, THF, 0°CCouple methylalanine to C3 hydroxyl
3Protection/DeprotectionBoc-anhydride, TFAManage reactive amine groups

Challenges: The esterification step requires precise control to avoid racemization of the methylalanine moiety. Solvent choice (e.g., THF vs. DCM) impacts reaction yields, with polar aprotic solvents favoring higher conversions.

Stability and Degradation

The compound’s ester bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures. Accelerated stability studies suggest a shelf life of 6–12 months at -20°C in anhydrous dimethyl sulfoxide (DMSO).

Comparative Analysis with Related Cardenolides

Structural Comparisons

Compound NameMolecular FormulaKey ModificationsNa<sup>+</sup>/K<sup>+</sup>-ATPase IC<sub>50</sub>
DigoxinC<sub>41</sub>H<sub>64</sub>O<sub>14</sub>Trisaccharide at C39.7 nM
OuabainC<sub>29</sub>H<sub>44</sub>O<sub>12</sub>Rhamnose at C38.2 nM
Target CompoundC<sub>32</sub>H<sub>49</sub>NO<sub>7</sub>Esterified methylalanine at C312.3 nM

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

  • LogP: 2.1 (moderate lipophilicity)

  • Bioavailability: 65% (oral)

  • Half-life: ~18 hours (vs. 36–48 hours for digoxin)

These properties suggest faster clearance and reduced accumulation risk.

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